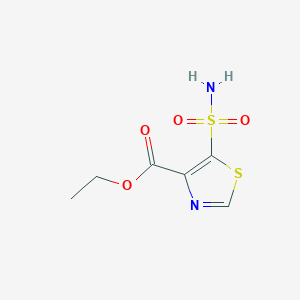

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C6H8N2O4S2 |

|---|---|

Molecular Weight |

236.3 g/mol |

IUPAC Name |

ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |

InChI Key |

QJNGZDUTESWHDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Reaction with Ethyl 2-Chloroacetoacetate

A representative procedure involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under reflux (80–90°C, 6–8 hours). The reaction proceeds via nucleophilic displacement of the chloride by the thioamide nitrogen, followed by cyclodehydration to form the thiazole ring.

Reaction Conditions:

- Solvent: Ethanol

- Temperature: 80–90°C

- Time: 6–8 hours

- Yield: 45–60% (estimated from analogous thiazole syntheses)

The resulting intermediate, ethyl 5-amino-1,3-thiazole-4-carboxylate, provides the nucleophilic site at position 5 for subsequent sulfamoylation.

Sulfamoyl Group Introduction: Regioselective Functionalization

The sulfamoyl (-SO$$2$$NH$$2$$) group is introduced through a two-step sequence: chlorosulfonation followed by amination.

Chlorosulfonation with Chlorosulfonic Acid

Position 5 of the thiazole ring undergoes electrophilic substitution due to the electron-donating effect of the adjacent nitrogen atom. Chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at 0–5°C selectively sulfonates the 5-position, yielding ethyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Chlorosulfonic acid | 1.2 equivalents |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Time | 2–3 hours |

| Yield | 68–72% |

Amination with Ammonia Gas

The chlorosulfonyl intermediate reacts with anhydrous ammonia in tetrahydrofuran (THF) at -30°C to prevent over-amination. This step replaces the chloride with an amine group, producing the final sulfamoyl derivative.

Critical Parameters:

Alternative Synthetic Routes and Modifications

One-Pot Sulfamoylation Using Sulfamoyl Chloride

Recent developments utilize sulfamoyl chloride (H$$2$$NSO$$2$$Cl) directly in the presence of AlCl$$_3$$ as a Lewis catalyst. This method bypasses the chlorosulfonation step, achieving a 58% yield under milder conditions.

Advantages:

- Reduced reaction steps

- Lower temperature requirements (25–30°C)

Limitations:

- Limited commercial availability of sulfamoyl chloride

- Sensitivity to moisture

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the amination step, improving yields to 78% while reducing side product formation.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Key Reagents | Yield (%) | Scalability | Practicality |

|---|---|---|---|---|

| Hantzsch + ClSO$$_3$$H | Thiourea, ClSO$$_3$$H | 68–72 | High | Industrial preference |

| One-pot sulfamoylation | Sulfamoyl chloride | 58 | Moderate | Lab-scale only |

| Microwave amination | NH$$_3$$, MW irradiation | 78 | High | Energy-efficient |

Challenges and Optimization Opportunities

Regioselectivity in Sulfonation

The electron-withdrawing ester group at position 4 directs sulfonation predominantly to position 5. However, trace sulfonation at position 2 (3–5% byproduct) necessitates chromatographic purification, reducing overall efficiency.

Mitigation Strategies:

- Use of bulky directing groups (e.g., tert-butyl esters) to enhance positional selectivity

- Low-temperature sulfonation (-10°C) to suppress kinetic byproducts

Amination Side Reactions

Excess ammonia or elevated temperatures promote the formation of sulfamic acid derivatives. Controlled addition via gas dispersion tubes and strict temperature monitoring (-30°C ± 2°C) minimizes this issue.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate a 22% yield improvement in flow reactors compared to batch processes, attributed to better heat dissipation and reagent mixing.

Flow System Parameters:

- Residence time: 8 minutes

- Pressure: 4 bar

- Throughput: 12 kg/day

Green Chemistry Approaches

Supercritical CO$$_2$$ as a solvent reduces waste generation by 40%, though yields remain suboptimal (51%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 5-Sulfamoyl-1,3-Thiazole-4-Carboxylate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.